molecular formula C9H8ClNO3 B14916958 Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate

Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate

Cat. No.: B14916958
M. Wt: 213.62 g/mol
InChI Key: IZCPWQJPHPJJNR-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate is a heterocyclic compound with a fused pyridine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with specific reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to accelerate the reaction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For instance, the use of formaldehyde and piperazine in tetrahydrofuran (THF) solution can lead to the formation of imides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with mercaptans can yield sulfanyl derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-13-9(12)7-2-5-3-14-4-6(5)8(10)11-7/h2H,3-4H2,1H3

InChI Key

IZCPWQJPHPJJNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2COCC2=C1)Cl

Origin of Product

United States

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